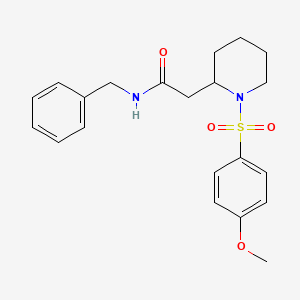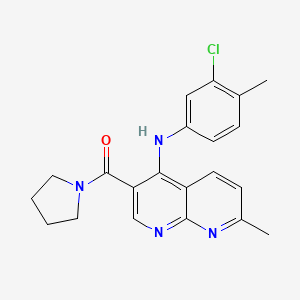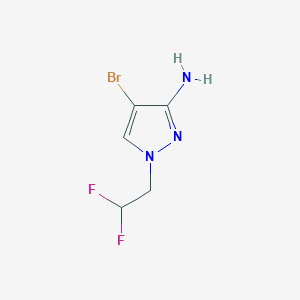
4-(Thiophen-3-yl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Thiophen-3-yl)azetidin-2-one” is a chemical compound with the molecular formula C7H7NOS . It is a derivative of azetidin-2-one, which is a type of β-lactam, a class of compounds containing a four-membered lactam .
Synthesis Analysis
The synthesis of azetidin-2-one derivatives, including “this compound”, often involves the cyclization of Schiff bases . For instance, N-substituted acetamides or benzamides can be condensed with different aromatic aldehydes to yield Schiff bases. These Schiff bases can then undergo cyclization with chloroacetyl chloride in the presence of triethyl amine to furnish azetidin-2-ones .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a four-membered azetidin-2-one ring attached to a thiophene ring . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Azetidin-2-ones, including “this compound”, can participate in various chemical reactions due to the reactivity of the four-membered β-lactam ring . They can undergo ring-opening reactions, cycloaddition reactions, and transformations into other heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its melting point, solubility, and stability can be determined experimentally . Its molecular weight is approximately 153.20 .Scientific Research Applications
Antimicrobial Activity
4-(Thiophen-3-yl)azetidin-2-one and its derivatives have been extensively studied for their antimicrobial properties. For instance, Patel et al. (2017) synthesized derivatives of 4-thiazolidinones and 2-azetidinones from chalcone, demonstrating significant antimicrobial activity against various bacterial and fungal strains (Patel & Patel, 2017). Similarly, Chandrashekaraiah et al. (2014) developed pyrimidine-azetidinone analogues exhibiting promising antibacterial and antituberculosis activities (Chandrashekaraiah et al., 2014).
Anticancer Activity
The compound and its analogues have shown potential in anticancer research. Parmar et al. (2021) discovered new thiourea-azetidine hybrids with significant in vitro antiproliferative activity against various human cancer cell lines (Parmar et al., 2021). Furthermore, Greene et al. (2016) investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, identifying compounds with potent antiproliferative effects and interactions with tubulin, a key target in cancer therapy (Greene et al., 2016).
Antioxidant Properties
Several studies have indicated the antioxidant potential of this compound derivatives. Saundane and Walmik (2013) reported on compounds displaying excellent antioxidant activities alongside their antimicrobial and antimycobacterial properties (Saundane & Walmik, 2013). Aziz et al. (2021) also designed derivatives with significant antioxidant activity, underscoring the potential of these compounds in combating oxidative stress-related diseases (Aziz et al., 2021).
Catalytic Asymmetric Addition in Organic Synthesis
In organic synthesis, derivatives of this compound have been used as catalysts. For example, Wang et al. (2008) evaluated N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a derivative, for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008).
Anti-inflammatory Activity
Some derivatives have been explored for their anti-inflammatory properties. Sharma et al. (2013) synthesized novel derivatives displaying significant anti-inflammatory effects compared to standard drugs (Sharma et al., 2013).
Future Directions
Azetidin-2-ones, including “4-(Thiophen-3-yl)azetidin-2-one”, have been the focus of numerous studies due to their promising biological activities . Future research may focus on exploring their potential therapeutic applications, developing more efficient synthetic methods, and studying their mechanisms of action .
Mechanism of Action
Target of Action
Azetidin-2-one derivatives, such as spiro-azetidin-2-one, have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
It is known that the inherent rigidity of spirocyclic compounds, such as spiro-azetidin-2-one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Azetidin-2-one derivatives have been found to exhibit a variety of activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 18126 , which is within the optimal range for drug-like properties, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Azetidin-2-one derivatives have been found to exhibit a variety of biological and pharmacological activities , suggesting they may have diverse molecular and cellular effects.
Action Environment
It is known that factors such as temperature, viscosity, and solvent polarity can affect the fluorescence quenching of organic molecules , which may be relevant to the action of 4-(Thiophen-3-yl)azetidin-2-one.
Properties
IUPAC Name |
4-thiophen-3-ylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-7-3-6(8-7)5-1-2-10-4-5/h1-2,4,6H,3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFBBHCWXPHBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2867079.png)
![(Z)-ethyl 2-(6-acetamido-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867080.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2867083.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2867086.png)
![4-(azepan-1-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2867090.png)


![Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2867093.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2867095.png)
![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2867096.png)

